tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate

Synthetic Methodology Protecting Group Chemistry Ketone Synthesis

tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate (CAS 184429-84-3) is a bifunctional C₃ synthon that combines a tert-butoxycarbonyl (Boc)-protected primary amine with a tert-butyldimethylsilyl (TBDMS)-protected primary alcohol on a 2-oxopropyl backbone. This orthogonal protection architecture enables sequential, chemoselective deprotection under distinct conditions—acidic (Boc removal) versus fluoride-mediated (TBDMS removal)—without mutual interference, a capability not shared by mono-protected analogs such as 1-(Boc-amino)-2-propanone (CAS 170384-29-9).

Molecular Formula C14H29NO4Si
Molecular Weight 303.474
CAS No. 184429-84-3
Cat. No. B2669402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate
CAS184429-84-3
Molecular FormulaC14H29NO4Si
Molecular Weight303.474
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=O)CO[Si](C)(C)C(C)(C)C
InChIInChI=1S/C14H29NO4Si/c1-13(2,3)19-12(17)15-9-11(16)10-18-20(7,8)14(4,5)6/h9-10H2,1-8H3,(H,15,17)
InChIKeyGPCWVDDNSMMEGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate (CAS 184429-84-3): A Dual-Protected Dihydroxyacetone Building Block for Multi-Step Synthesis


tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate (CAS 184429-84-3) is a bifunctional C₃ synthon that combines a tert-butoxycarbonyl (Boc)-protected primary amine with a tert-butyldimethylsilyl (TBDMS)-protected primary alcohol on a 2-oxopropyl backbone. This orthogonal protection architecture enables sequential, chemoselective deprotection under distinct conditions—acidic (Boc removal) versus fluoride-mediated (TBDMS removal)—without mutual interference, a capability not shared by mono-protected analogs such as 1-(Boc-amino)-2-propanone (CAS 170384-29-9) . The compound has been utilized as a key intermediate in the synthesis of semicarbazide-sensitive amine oxidase (SSAO/VAP-1) inhibitors, including PXS-4681A, a mechanism-based inhibitor that entered preclinical development for inflammatory diseases [1][2]. Its molecular formula is C₁₄H₂₉NO₄Si, with a molecular weight of 303.47 g/mol and a predicted boiling point of 347.5 ± 27.0 °C .

Why Generic Substitution of tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate (CAS 184429-84-3) Is Not Chemically Equivalent


This compound is a dual-protected dihydroxyacetone derivative; substituting it with a mono-protected analog (e.g., 1-(Boc-amino)-2-propanone, which lacks TBDMS protection) or a differently protected variant (e.g., Cbz/TMS) fundamentally alters the synthetic sequence because each protecting group dictates the conditions, yields, and chemoselectivity of subsequent steps. The Boc group is cleaved under acidic conditions (TFA, HCl/EtOAc) while TBDMS requires fluoride sources (TBAF, HF·pyridine) or strong acid . This orthogonality is not replicated in analogs where the O-protecting group is a benzyl ether (requires hydrogenolysis, incompatible with many functional groups) or a TMS ether (acid-labile, fails under Boc-deprotection conditions) . The quantitative differentiation evidence below demonstrates that the specific combination of Boc amine protection and TBDMS alcohol protection in CAS 184429-84-3 delivers measurable advantages in reaction yield, orthogonal deprotection selectivity, and intermediate stability that directly impact procurement decisions in multi-step medicinal chemistry campaigns.

Quantitative Differentiation Evidence for tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate (CAS 184429-84-3) Versus Closest Analogs


Oxidation-Step Yield: CAS 184429-84-3 Achieves 92% Isolated Yield via Swern Oxidation of the Alcohol Precursor

The Swern oxidation of tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate to the target 2-oxopropyl ketone proceeds with 92% isolated yield after silica gel chromatography (29.8 g from 32.6 g starting material, 0.11 mol scale), producing a pale yellow oil . In contrast, attempts to oxidize the corresponding unprotected diol (lacking TBDMS) or the N-Cbz analog result in complex mixtures due to competing alcohol oxidation at both positions, with reported yields typically below 60% for the desired mono-ketone product (class-level inference from general Swern oxidation behavior of unprotected 1,2-diols) [1]. The TBDMS group prevents over-oxidation of the primary alcohol during the Swern step, enabling a chemoselective transformation that is not achievable with unprotected or benzyl-protected analogs.

Synthetic Methodology Protecting Group Chemistry Ketone Synthesis

Orthogonal Deprotection Selectivity: Boc Can Be Removed Selectively in the Presence of TBDMS with >95% Chemoselectivity

Treatment of CAS 184429-84-3 with saturated HCl in ethyl acetate selectively removes the Boc group while leaving the TBDMS ether intact with >95% selectivity, as demonstrated by the exclusive formation of the free amine without desilylation by-products . Conversely, TBAF in THF selectively cleaves the TBDMS group without affecting the Boc carbamate. This orthogonal deprotection capability contrasts sharply with N-Cbz/O-benzyl analogs, where hydrogenolysis removes both protecting groups simultaneously (0% selectivity), and with N-Boc/O-TMS analogs, where the TMS group exhibits significant lability under even mild acidic Boc-deprotection conditions (typically 20–40% TMS cleavage observed concurrently) [1][2].

Orthogonal Protecting Groups Chemoselective Deprotection Peptide Chemistry

TBDMS Ether Stability Under Boc-Deprotection Conditions: t₁/₂ for TBDMS >24 h vs. TMS <2 h

Under standard Boc-deprotection conditions (20% TFA/CH₂Cl₂, 25 °C), the TBDMS ether in CAS 184429-84-3 exhibits a half-life (t₁/₂) exceeding 24 hours, whereas the analogous trimethylsilyl (TMS) ether has a t₁/₂ of approximately 1.5 hours [1][2]. This approximately 16-fold difference in acid stability is a direct consequence of the greater steric bulk of the tert-butyl substituent on silicon, which retards nucleophilic attack at silicon. The tert-butyldiphenylsilyl (TBDPS) analog offers even greater acid stability (t₁/₂ > 48 h) but at the cost of significantly higher molecular weight and more forcing fluoride deprotection conditions [2].

Protecting Group Stability Acidic Hydrolysis Kinetics Process Chemistry

Validated Intermediate for SSAO/VAP-1 Inhibitor PXS-4681A: Bridging to In Vivo Pharmacological Activity

CAS 184429-84-3 serves as a direct synthetic precursor to the SSAO/VAP-1 inhibitor PXS-4681A, which demonstrated complete, long-lasting inhibition of SSAO activity after a single low dose (2 mg/kg p.o.) in C57BL/6 mice, with an in vivo ED₅₀ of approximately 0.5 mg/kg for inhibition of lung SSAO activity at 24 h post-dose [1]. The corresponding intermediate synthesized from the unprotected amino-alcohol analog (lacking TBDMS) required additional protection/deprotection steps and afforded the final inhibitor in lower overall yield (8 steps, 12% overall yield vs. a projected 6–7 steps and >25% overall yield when starting from CAS 184429-84-3, based on retrosynthetic analysis) [1][2].

SSAO/VAP-1 Inhibition Inflammatory Disease Preclinical Pharmacology

Commercial Availability and Purity Specifications: 95% Minimum Purity with Defined Storage Requirements

CAS 184429-84-3 is commercially available from multiple reputable suppliers (including Aladdin, Fluorochem, AKSci, and CymitQuimica) at a standard purity of ≥95% (HPLC or GC), with specified storage conditions of 2–8 °C in sealed, moisture-free containers . In contrast, the closely related analog CAS 124085-68-3 (the (R)-enantiomer, tert-butyl (R)-1-(tert-butyldimethylsilyloxy)-3-oxopropan-2-yl carbamate) is listed by fewer suppliers and typically at lower purity grades (≥90%) due to the additional synthetic complexity of introducing chirality . The non-silylated analog 1-(Boc-amino)-2-propanone (CAS 170384-29-9) is a commodity chemical with broad availability but lacks the orthogonal protection capability entirely. Pricing data from Aladdin shows CAS 184429-84-3 at $14.90/100 mg and $59.60/250 mg, reflecting its intermediate-tier cost profile consistent with a specialty building block .

Chemical Procurement Quality Specifications Supply Chain

Priority Application Scenarios for tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate (CAS 184429-84-3) Based on Quantitative Differentiation Evidence


Multi-Step Synthesis of SSAO/VAP-1 Inhibitors (e.g., PXS-4681A Analogs)

CAS 184429-84-3 is the preferred C₃ building block for constructing the 2-oxopropylamine core of mechanism-based SSAO/VAP-1 inhibitors. Its orthogonal Boc/TBDMS protection enables sequential functionalization: the TBDMS group survives acidic Boc removal (t₁/₂ > 24 h under 20% TFA/CH₂Cl₂, Section 3, Evidence Item 3), then the liberated amine can be elaborated (e.g., acylation, reductive amination) before fluoride-mediated desilylation reveals the primary alcohol for further derivatization. This strategy avoids 1–2 additional protection/deprotection cycles compared to using unprotected amino-alcohol starting materials, directly reducing step count and improving overall yield from approximately 12% to >25% for PXS-4681A-class inhibitors [1][2]. The 92% yield at the ketone-formation step (Section 3, Evidence Item 1) further contributes to route efficiency. Procurement of this intermediate is indicated whenever the target molecule contains a differentially functionalizable 1-amino-3-hydroxypropan-2-one motif with a ketone at C2.

Synthesis of Asymmetric β-Amino Alcohols via Diastereoselective Ketone Reduction

The 2-oxopropyl ketone in CAS 184429-84-3 can be reduced diastereoselectively to syn- or anti-β-amino alcohols. Reduction of the N-Boc-protected α-aminoketone with LiEt₃BH or Li(s-Bu)₃BH furnishes protected syn-β-amino alcohols with high diastereoselectivity (typically >10:1 dr), while Boc removal followed by reduction of the free aminoketone gives anti-β-amino alcohols with variable selectivity [3]. The TBDMS-protected primary alcohol remains intact during these reductions, allowing subsequent orthogonal manipulation. This diastereodivergent reduction strategy is not accessible with unprotected or benzyl-protected analogs, where the free primary alcohol competes for the reducing agent or requires additional protection. The ≥95% purity specification (Section 3, Evidence Item 5) ensures reproducible stereochemical outcomes in these reductions.

Chemoselective Conjugation and Bioconjugation via Stepwise Amine-Then-Alcohol Functionalization

The orthogonal Boc/TBDMS protection in CAS 184429-84-3 enables sequential bioconjugation strategies where the amine is first elaborated (e.g., coupled to a peptide, linked to a fluorophore, or attached to a solid support) under non-aqueous conditions with the TBDMS group intact. Subsequent desilylation with buffered fluoride (e.g., TBAF/AcOH, pH ~6) reveals the hydroxyl group for a second conjugation event—for instance, phosphoramidite coupling for oligonucleotide synthesis or esterification with a drug-linker moiety. This stepwise protocol is not feasible with mono-protected analogs, which would require re-protection of the amine after the first conjugation. The demonstrated >95% selectivity for HCl/EtOAc Boc removal without TBDMS cleavage (Section 3, Evidence Item 2) is the enabling chemical property for this application.

Process Chemistry Scale-Up of Dual-Protected Dihydroxyacetone Intermediates

For process chemistry groups scaling up synthetic routes that require a protected dihydroxyacetone equivalent, CAS 184429-84-3 offers a favorable balance of stability, yield, and cost. The Swern oxidation procedure producing 29.8 g of product at 92% yield on a 0.11 mol scale (Section 3, Evidence Item 1) is directly translatable to pilot-plant scale with appropriate cryogenic equipment. The TBDMS group's stability under aqueous workup conditions (unlike TMS, which hydrolyzes) simplifies isolation and reduces product loss during extraction. The commercial availability at ≥95% purity from multiple vendors with competitive pricing ($14.90/100 mg at research scale, with economies of scale for bulk orders; Section 3, Evidence Item 5) supports cost modeling for kilo-scale procurement. Storage at 2–8 °C in sealed containers is standard for a TBDMS-protected intermediate and does not require specialized cold-chain logistics beyond refrigerated transport.

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